3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N'-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide
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Overview
Description
The compound 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide is a complex organic molecule with potential applications in various fields such as medicinal chemistry, agrochemistry, and materials science. This compound features multiple functional groups, including a pyrazole ring, a nitrobenzodioxole moiety, and an oxadiazole ring, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, each requiring specific reagents and conditions:
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Formation of the Pyrazole Ring: : The synthesis begins with the preparation of 5-methyl-3-(trifluoromethyl)-1H-pyrazole. This can be achieved through the reaction of 4-ethoxy-1,1,1-trifluorobut-3-en-2-one with methyl hydrazine hydrochloride under reflux conditions in methanol-water mixture .
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Synthesis of the Oxadiazole Ring: : The next step involves the formation of the 1,2,4-oxadiazole ring. This can be synthesized by reacting carbohydrazide with an appropriate carboxylic acid derivative under dehydrating conditions .
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Coupling Reactions: : The final step involves coupling the pyrazole and oxadiazole intermediates with the nitrobenzodioxole moiety. This can be achieved through a condensation reaction using a suitable aldehyde under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole and oxadiazole rings, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amine, which can further react to form different functionalized derivatives.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings and the oxadiazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction of the nitro group will produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, the compound’s potential as a bioactive molecule is of interest. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
The compound’s unique structure and reactivity may lead to the development of new pharmaceuticals. Its potential to inhibit specific enzymes or receptors could be explored for therapeutic applications in treating diseases such as cancer, inflammation, and infections.
Industry
In the industrial sector, this compound could be used in the development of agrochemicals, such as herbicides or pesticides, due to its potential bioactivity. Additionally, its properties may be harnessed in the creation of advanced materials with specific functionalities.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For instance, if used as a drug, it may inhibit enzymes by binding to their active sites, blocking substrate access, or altering enzyme conformation. The nitrobenzodioxole moiety could interact with cellular proteins, affecting signaling pathways and cellular functions.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole derivatives:
1,2,4-oxadiazole derivatives: Compounds with the oxadiazole ring are known for their stability and bioactivity, making them useful in medicinal chemistry.
Nitrobenzodioxole derivatives: These compounds are often explored for their biological activity and potential as therapeutic agents.
Uniqueness
What sets 3-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}-N’-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylidene]-1,2,4-oxadiazole-5-carbohydrazide apart is the combination of these functional groups in a single molecule
Properties
Molecular Formula |
C17H12F3N7O6 |
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Molecular Weight |
467.3 g/mol |
IUPAC Name |
3-[[5-methyl-3-(trifluoromethyl)pyrazol-1-yl]methyl]-N-[(E)-(6-nitro-1,3-benzodioxol-5-yl)methylideneamino]-1,2,4-oxadiazole-5-carboxamide |
InChI |
InChI=1S/C17H12F3N7O6/c1-8-2-13(17(18,19)20)24-26(8)6-14-22-16(33-25-14)15(28)23-21-5-9-3-11-12(32-7-31-11)4-10(9)27(29)30/h2-5H,6-7H2,1H3,(H,23,28)/b21-5+ |
InChI Key |
JCZYPMLSSYZZGS-IGCPIRJNSA-N |
Isomeric SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)N/N=C/C3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(F)(F)F |
Canonical SMILES |
CC1=CC(=NN1CC2=NOC(=N2)C(=O)NN=CC3=CC4=C(C=C3[N+](=O)[O-])OCO4)C(F)(F)F |
Origin of Product |
United States |
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